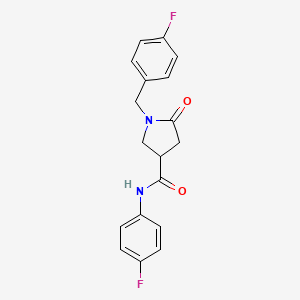![molecular formula C17H26N4OS B6138583 2-[4-[3-(1H-pyrazol-1-yl)propyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6138583.png)
2-[4-[3-(1H-pyrazol-1-yl)propyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-[3-(1H-pyrazol-1-yl)propyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as TASP0433864 and is a selective antagonist of the neurokinin-1 receptor (NK1R). The neurokinin-1 receptor is a G protein-coupled receptor that is known to play a significant role in the regulation of various physiological processes, including pain perception, mood regulation, and inflammation.
作用机制
TASP0433864 is a selective antagonist of the neurokinin-1 receptor, which is a G protein-coupled receptor that is widely expressed in the central and peripheral nervous systems. The binding of substance P to the neurokinin-1 receptor activates a signaling cascade that leads to the release of various neurotransmitters and neuropeptides, resulting in the modulation of pain perception, mood regulation, and inflammation. TASP0433864 selectively binds to the neurokinin-1 receptor and prevents the binding of substance P, thereby blocking the downstream signaling cascade and reducing the physiological effects associated with neurokinin-1 receptor activation.
Biochemical and Physiological Effects:
TASP0433864 has been shown to have significant biochemical and physiological effects in preclinical studies. The selective antagonism of the neurokinin-1 receptor by TASP0433864 has been shown to reduce pain perception, anxiety, and depression-like behaviors in animal models. Additionally, TASP0433864 has been shown to have anti-inflammatory effects in various disease models, including arthritis and colitis.
实验室实验的优点和局限性
TASP0433864 has several advantages and limitations for lab experiments. The compound is commercially available and has been extensively studied in preclinical models, making it a valuable tool for researchers studying the neurokinin-1 receptor and its potential therapeutic applications. However, the compound has limited solubility in aqueous solutions, which can make it challenging to use in certain experimental settings. Additionally, the selective antagonism of the neurokinin-1 receptor by TASP0433864 may have off-target effects, which can complicate the interpretation of experimental results.
未来方向
TASP0433864 has significant potential for therapeutic applications in various diseases, and several future directions for research are currently being pursued. One area of focus is the development of more potent and selective neurokinin-1 receptor antagonists that can be used in clinical settings. Additionally, the role of the neurokinin-1 receptor in various disease states is still not fully understood, and further research is needed to elucidate the underlying mechanisms and identify potential therapeutic targets. Finally, the potential off-target effects of TASP0433864 need to be further investigated to ensure its safety and efficacy in clinical settings.
合成方法
The synthesis of TASP0433864 involves the reaction of 1-(2-thienylmethyl)-3-(4-piperazin-1-yl-butyl)-1H-pyrazole with 2-(2-hydroxyethoxy)ethanol in the presence of a catalyst. The reaction yields 2-[4-[3-(1H-pyrazol-1-yl)propyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol as the final product. The synthesis of TASP0433864 has been reported in several research articles, and the compound is commercially available for research purposes.
科学研究应用
TASP0433864 has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, depression, and inflammation. The neurokinin-1 receptor has been implicated in the pathogenesis of these diseases, and the selective antagonism of this receptor by TASP0433864 has shown promising results in preclinical studies.
属性
IUPAC Name |
2-[4-(3-pyrazol-1-ylpropyl)-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4OS/c22-12-5-16-14-19(7-3-9-21-8-2-6-18-21)10-11-20(16)15-17-4-1-13-23-17/h1-2,4,6,8,13,16,22H,3,5,7,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOLBTNTSFPYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CCCN2C=CC=N2)CCO)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[3-(1H-pyrazol-1-yl)propyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(5-chloro-2-hydroxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B6138502.png)
![4-[(1-{4-[2-(3-fluorophenyl)-1-piperidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B6138507.png)
![7-{[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6138512.png)
![N'-[(5-bromo-1H-indol-3-yl)methylene]-1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B6138513.png)
![N,8-dimethyl-3-({methyl[(1-methyl-2-piperidinyl)methyl]amino}methyl)-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6138518.png)
![4-bromo-2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6138520.png)
![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole](/img/structure/B6138530.png)

![2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]benzoic acid](/img/structure/B6138551.png)
![4-(4-morpholinyl)-N-(3-nitrophenyl)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B6138557.png)

![3-{[4-(cyclobutylmethyl)-1-piperazinyl]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6138575.png)
![6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol](/img/structure/B6138587.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B6138593.png)